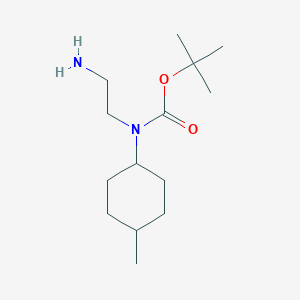

tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate

Description

tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-methylcyclohexyl substituent, and a 2-aminoethyl side chain. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, particularly in peptide and pharmaceutical chemistry . The 4-methylcyclohexyl moiety contributes steric bulk and lipophilicity, which can influence solubility, metabolic stability, and binding affinity in drug candidates. The 2-aminoethyl chain introduces a primary amine, a reactive site for further functionalization .

Properties

Molecular Formula |

C14H28N2O2 |

|---|---|

Molecular Weight |

256.38 g/mol |

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate |

InChI |

InChI=1S/C14H28N2O2/c1-11-5-7-12(8-6-11)16(10-9-15)13(17)18-14(2,3)4/h11-12H,5-10,15H2,1-4H3 |

InChI Key |

ARVNPRNFWDELJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)N(CCN)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Process:

| Reagent | Solvent | Base | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| tert-Butyl chloroformate | DCM | Triethylamine | 0°C to RT | 85-92% | High efficiency, minimal side reactions |

- High selectivity and yields

- Mild reaction conditions

- Requires handling of reactive carbamoyl chlorides

- Possible side reactions with moisture

Peptide Coupling Strategies Using Carbodiimides or HOBt

Overview:

This method involves coupling amino groups with activated carboxylic acids or their derivatives, often employing coupling agents like EDCI or DCC, with HOBt or similar additives to enhance efficiency.

Procedure:

Representative Data:

| Reagents | Solvent | Coupling Reagents | Yield | Notes |

|---|---|---|---|---|

| N-(2-aminoethyl)-N-Boc-amine | DCM | EDCI, HOBt | 80-95% | Efficient amidation |

- High functional group tolerance

- Suitable for complex molecules

- Requires purification of by-products

- Sensitive to moisture

Reduction of Nitro or Related Precursors

Overview:

In some synthetic routes, nitro compounds bearing the desired backbone are reduced to amines, which are then carbamoylated.

Typical Route:

Data Summary:

| Reagent | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitro precursor | Pd/C | H2, RT | 70-85% | Good for aromatic systems |

- Allows for flexible backbone modifications

- Suitable for complex architectures

- Multi-step process

- Requires reduction step management

Summary of Data and Comparative Analysis

| Method | Advantages | Disadvantages | Typical Yield | Suitable for |

|---|---|---|---|---|

| Carbamoyl chloride route | High yield, straightforward | Moisture-sensitive | 85-92% | Small to medium scale synthesis |

| Peptide coupling | High selectivity, versatile | Requires purification | 80-95% | Complex molecules, functional group tolerance |

| Reduction of nitrates | Structural flexibility | Multi-step, reduction needed | 70-85% | Aromatic or complex backbones |

Notable Research Findings and Data Tables

Table 1: Summary of Preparation Methods

Table 2: Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Carbamate formation | tert-Butyl chloroformate | DCM | 0°C to RT | 2-4 hours | Moisture sensitive |

| Peptide coupling | Carboxylic acid + EDCI/HOBt | DCM or DMF | RT | 3-6 hours | Purification required |

| Reduction | Nitro compound + Pd/C | Ethanol or Acetone | RT | 16-24 hours | Hydrogen atmosphere |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, serving as an intermediate in the preparation of more complex molecules.

Biology: In biological research, the compound may be studied for its potential effects on cellular processes and pathways.

Medicine: Pharmaceutical research may explore the compound’s potential as a drug candidate, particularly for its activity against specific biological targets.

Industry: In industrial applications, the compound may be used in the formulation of specialty chemicals, coatings, and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological outcomes.

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The 4-methylcyclohexyl group in the target compound enhances steric hindrance compared to smaller substituents like methyl or acetyl groups in analogs . This may reduce reactivity in nucleophilic substitutions but improve metabolic stability.

- Amino Group Reactivity: The primary amine in the target compound is more reactive than secondary or tertiary amines in analogs , making it suitable for conjugation reactions (e.g., amide bond formation).

- Polarity : The acetyl group in increases polarity compared to the hydrophobic 4-methylcyclohexyl group, affecting solubility and crystallinity.

Stability and Reactivity

- Boc Group Stability : The Boc group is stable under basic and mildly acidic conditions but cleaved by strong acids (e.g., TFA) . This property is consistent across analogs.

- The acetyl group in may undergo keto-enol tautomerism or nucleophilic attacks, unlike the inert 4-methylcyclohexyl group in the target compound.

Biological Activity

Tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.33 g/mol

- CAS Number : 412293-46-0

- Structure : The compound features a tert-butyl group, an aminoethyl side chain, and a methylcyclohexyl moiety, contributing to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate amines under controlled conditions. This process can be optimized using various coupling reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to enhance yield and purity.

Anti-inflammatory Activity

Studies have shown that derivatives of carbamate compounds exhibit significant anti-inflammatory properties. For instance, related compounds synthesized from similar precursors demonstrated inhibition of carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents. The percentage inhibition values ranged from 39% to 54%, comparable to standard drugs like indomethacin .

The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of pro-inflammatory prostaglandins. In silico docking studies have confirmed the binding affinity of these compounds to COX-2, suggesting a mechanism through which they exert their anti-inflammatory effects .

Antimicrobial Activity

Research indicates that carbamate derivatives possess antimicrobial properties. For example, certain analogues have been tested against various bacterial strains, showing promising results in inhibiting microbial growth. This activity is essential for developing new antibiotics amid rising antibiotic resistance .

Case Study 1: In Vivo Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of similar carbamate derivatives, compounds were administered to rats subjected to inflammation via carrageenan injection. The results demonstrated significant reductions in paw swelling within 9 to 12 hours post-administration, with some compounds achieving over 50% inhibition compared to controls .

Case Study 2: Antimicrobial Efficacy

A series of tert-butyl carbamate derivatives were screened for their antimicrobial activities against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications on the cyclohexyl ring enhanced antibacterial activity, suggesting that structural variations can significantly influence biological efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. How is this carbamate utilized as an intermediate in drug discovery?

- Methodological Answer : It serves as a precursor for CCR2 antagonists. Key steps include:

- Deprotection : TFA-mediated Boc removal yields free amines for subsequent coupling.

- Iodolactamization : Forms bicyclic structures essential for bioactivity .

- Scale-Up : Maintain >90% purity via flash chromatography (hexane/ethyl acetate gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.